molecular formula C18H15ClN2O3S B2769047 4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone CAS No. 478080-90-9

4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone

Cat. No.: B2769047
CAS No.: 478080-90-9
M. Wt: 374.84
InChI Key: OKKRLERKEQYBRB-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a phenyl group and a sulfone group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-chloro-2-methylphenol with phenylpyrimidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylphenol
  • 4-Chloro-2-methylphenoxyacetic acid
  • 2-Methyl-4-chlorophenoxyacetic acid (MCPA)

Uniqueness

4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone stands out due to its unique combination of a pyrimidine ring with a phenyl and sulfone group

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-5-methylsulfonyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-12-10-14(19)8-9-15(12)24-18-16(25(2,22)23)11-20-17(21-18)13-6-4-3-5-7-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKRLERKEQYBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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